1-Phenyl-d5-ethanol 1-Phenyl-d5-ethanol
Brand Name: Vulcanchem
CAS No.: 90162-45-1
VCID: VC3805987
InChI: InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i2D,3D,4D,5D,6D
SMILES: CC(C1=CC=CC=C1)O
Molecular Formula: C8H10O
Molecular Weight: 127.19 g/mol

1-Phenyl-d5-ethanol

CAS No.: 90162-45-1

Cat. No.: VC3805987

Molecular Formula: C8H10O

Molecular Weight: 127.19 g/mol

* For research use only. Not for human or veterinary use.

1-Phenyl-d5-ethanol - 90162-45-1

Specification

CAS No. 90162-45-1
Molecular Formula C8H10O
Molecular Weight 127.19 g/mol
IUPAC Name 1-(2,3,4,5,6-pentadeuteriophenyl)ethanol
Standard InChI InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i2D,3D,4D,5D,6D
Standard InChI Key WAPNOHKVXSQRPX-VIQYUKPQSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)O)[2H])[2H]
SMILES CC(C1=CC=CC=C1)O
Canonical SMILES CC(C1=CC=CC=C1)O

Introduction

Chemical Identity and Structural Characteristics

1-Phenyl-d5-ethanol, systematically named 1-(2,3,4,5,6-pentadeuteriophenyl)ethanol, features a deuterated aromatic ring attached to an ethanol moiety. The substitution pattern ensures that all five hydrogens on the benzene ring are replaced by deuterium, as evidenced by its SMILES notation (\text{[2H]c1c([2H])c([2H])c(C(C)O)c([2H])c1[2H]) and InChI key (InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i2D,3D,4D,5D,6D\text{InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i2D,3D,4D,5D,6D}) . This structural modification significantly impacts its physical and spectroscopic properties, making it distinguishable from its non-deuterated counterpart.

Table 1: Key Physical Properties of 1-Phenyl-d5-ethanol

PropertyValueSource
Melting Point19–20 °C
Boiling Point204 °C at 745 mmHg
Density1.065 g/mL at 25 °C
Refractive Indexn20D=1.532n_{20}^D = 1.532
Flash Point98.4 °C (closed cup)
Vapor Pressure0.139 mmHg at 25 °C

Synthesis and Production Methods

The synthesis of 1-Phenyl-d5-ethanol typically involves a two-step lithiation and aldehyde addition process. In a documented procedure, bromobenzene-d5 reacts with n-butyllithium in a tetrahydrofuran (THF)/hexane mixture at 20 °C, followed by the addition of acetaldehyde. This method achieves a yield of 81.4% and ensures precise deuterium incorporation . The reaction mechanism proceeds via the formation of a lithium intermediate, which subsequently reacts with acetaldehyde to form the deuterated alcohol.

Alternative routes may involve catalytic deuteration of 1-phenylethanol, though the lithiation method remains predominant due to its efficiency and scalability. Commercial producers, such as Clearsynth and LGC Standards, offer the compound with a purity of ≥98 atom % deuterium and ≥98% chemical purity, catering to pharmaceutical and academic research needs .

Applications in Scientific Research

Pharmacokinetic and Drug Metabolism Studies

Deuterium labeling allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of pharmaceutical agents. By substituting hydrogen with deuterium, 1-Phenyl-d5-ethanol acts as a stable isotope tracer, enabling precise quantification of drug metabolites in biological matrices. This application is critical in optimizing drug efficacy and safety profiles .

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of deuterium reduces signal splitting in 1H^1\text{H}-NMR spectra, simplifying structural analysis. Researchers utilize 1-Phenyl-d5-ethanol to study molecular interactions and conformational dynamics in complex systems, such as protein-ligand binding or supramolecular assemblies .

Isotopic Labeling in Chemical Reactions

In synthetic chemistry, this compound serves as a deuterium source for investigating reaction mechanisms. For example, kinetic isotope effects (KIEs) can be measured by comparing reaction rates between deuterated and non-deuterated substrates, providing insights into transition states and rate-determining steps .

Hazard ParameterDescription
GHS Signal WordDanger
Precautionary MeasuresUse PPE; avoid inhalation and skin contact
Storage ConditionsRoom temperature, dry environment

Recent Advances and Future Directions

Despite its established applications, recent studies explore novel uses in environmental tracing and materials science. For example, deuterated alcohols could monitor pollutant degradation pathways or enhance the stability of organic semiconductors. Further research is needed to optimize synthetic routes and expand isotopic labeling techniques to other bioactive molecules .

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